1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
Overview
Description
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a phenyl group attached to a propenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and material science.
Preparation Methods
The synthesis of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aldehyde and a ketone. In this case, anthracene-9-carbaldehyde and acetophenone are used as the starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can also be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The phenyl and anthracene rings can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Due to its photophysical properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets and pathways involved include DNA, enzymes involved in replication, and cellular antioxidant systems .
Comparison with Similar Compounds
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one can be compared with other similar compounds such as:
9-(4-Phenyl)anthracene: This compound has a similar anthracene core but lacks the propenone chain, making it less reactive in certain chemical reactions.
9-(4-Phenylethynyl)anthracene: This derivative has an ethynyl group instead of the propenone chain, which affects its photophysical properties and reactivity.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, leading to different electronic and optical properties compared to this compound.
The uniqueness of this compound lies in its combination of the anthracene core with the propenone chain, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
(E)-1-anthracen-9-yl-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O/c24-22(15-14-17-8-2-1-3-9-17)23-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)23/h1-16H/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVYRUYQIRTOW-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419792 | |
Record name | NSC631515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564-72-3 | |
Record name | NSC281942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC631515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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